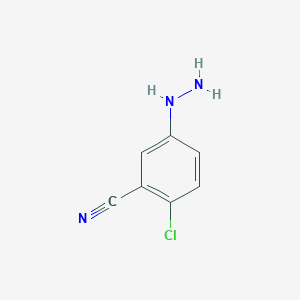

2-chloro-5-hydrazinylBenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

209960-92-9 |

|---|---|

Molecular Formula |

C7H6ClN3 |

Molecular Weight |

167.59 g/mol |

IUPAC Name |

2-chloro-5-hydrazinylbenzonitrile |

InChI |

InChI=1S/C7H6ClN3/c8-7-2-1-6(11-10)3-5(7)4-9/h1-3,11H,10H2 |

InChI Key |

QDCJJTXVPYHFBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)C#N)Cl |

Origin of Product |

United States |

Significance of Aryl Halides and Hydrazines As Synthetic Intermediates

The chloro and hydrazinyl groups are cornerstones of modern organic synthesis, providing reliable and predictable pathways for molecular elaboration.

Aryl Halides: The aryl chloride group present in 2-chloro-5-hydrazinylbenzonitrile is a key functional handle for a multitude of transformations. Aryl halides are prized precursors for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations. mdpi.comfishersci.com These reactions are fundamental to the construction of complex molecular skeletons from simpler precursors. Although aryl chlorides are sometimes less reactive than the corresponding bromides or iodides, their lower cost and wider availability make them attractive for large-scale synthesis. nih.gov The presence of the electron-withdrawing nitrile group on the same aromatic ring can activate the chloride for nucleophilic aromatic substitution (SNAr) reactions, further expanding its synthetic utility. fishersci.com

Hydrazines: The hydrazinyl (-NHNH2) group is a potent nucleophile and a critical precursor for a vast array of nitrogen-containing heterocycles. nih.gov It is widely used in the synthesis of indoles (via the Fischer indole (B1671886) synthesis), pyrazoles, pyridazines, and triazoles. nih.govresearchgate.net Aryl hydrazines are crucial intermediates for many compounds in the pharmaceutical and agrochemical industries. nih.gov The traditional synthesis of aryl hydrazines often involves diazotization of anilines followed by reduction, but direct coupling of hydrazine (B178648) with aryl halides has become a more modern and efficient alternative. nih.govresearchgate.net The hydrazine moiety's two adjacent nitrogen atoms offer unique reactivity, enabling condensation reactions with 1,3-dicarbonyl compounds to form pyrazole (B372694) rings, a common motif in medicinal chemistry.

Role of Benzonitrile Scaffolds in Fine Chemical Synthesis

The benzonitrile (B105546) unit itself is more than just a passive scaffold; it is an active participant in chemical transformations and a common feature in many functional molecules. The nitrile group (–C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations. This versatility allows for late-stage functionalization, a key strategy in medicinal chemistry and materials science.

Benzonitrile derivatives are integral to the synthesis of pharmaceuticals, dyes, and agrochemicals. chemicalbook.comwikipedia.org The rigid, planar structure of the benzene (B151609) ring, combined with the electronic properties of the nitrile group, provides a stable and predictable core upon which to build molecular complexity. For instance, the nitrile group is a key feature in certain enzyme inhibitors and other biologically active molecules. sigmaaldrich.com

Overview of Multifunctional Building Blocks for Heterocyclic Architectures

Modern synthetic chemistry increasingly relies on the use of multifunctional building blocks—single compounds that contain multiple reactive sites. rsc.orgenamine.de These building blocks, such as 2-chloro-5-hydrazinylbenzonitrile, are highly valued because they allow for the rapid and efficient construction of complex molecules, particularly heterocyclic systems, which are prevalent in pharmacologically active compounds. msesupplies.comthermofisher.comsigmaaldrich.com

The power of a multifunctional building block lies in the potential for selective and sequential reactions. In the case of this compound, a synthetic chemist can choose which functional group to react based on the chosen reagents and conditions:

The hydrazinyl group can be reacted first, for example, with a β-ketoester to form a pyrazole (B372694) ring.

The chloro group on the newly formed pyrazole-containing scaffold can then undergo a palladium-catalyzed cross-coupling reaction to introduce another substituent.

Finally, the nitrile group can be transformed into an amine or carboxylic acid to complete the synthesis of a highly substituted, drug-like molecule.

This ability to build complexity in a controlled, stepwise manner from a single, versatile starting material is a hallmark of efficient synthetic design.

Contextualization Within Modern Organic Reaction Design

Direct Synthesis Approaches

Direct methods aim to introduce the hydrazinyl group onto a pre-existing benzonitrile (B105546) core in a single key step. These approaches are valued for their potential efficiency and atom economy.

Nucleophilic aromatic substitution (SNAr) is a plausible and direct pathway for the synthesis of this compound. This reaction mechanism requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups and contains a suitable leaving group. libretexts.org In the case of a precursor like 2,5-dichlorobenzonitrile, the cyano group (-CN) and the chloro groups themselves render the aromatic ring sufficiently electron-deficient to be susceptible to attack by a strong nucleophile like hydrazine (B178648).

The reaction proceeds via the addition of the hydrazine nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent expulsion of the leaving group (in this case, the chloride ion at the 5-position) re-establishes the aromaticity of the ring, yielding the final product. The chloro group at the 2-position and the cyano group at the 1-position both help to stabilize the negative charge of the intermediate through resonance and induction, thereby facilitating the substitution at the 5-position.

While a direct synthesis for the 5-hydrazinyl isomer is not extensively documented, a well-established analogous synthesis for the 4-hydrazinyl isomer provides a strong procedural precedent. The synthesis of 2-chloro-4-hydrazinylbenzonitrile (B3034978) is achieved by reacting 2-chloro-4-fluorobenzonitrile (B42565) with hydrazine hydrate (B1144303) in ethanol (B145695) at elevated temperatures, affording a high yield of the product. patsnap.com A similar strategy can be proposed for the target molecule.

Table 1: Proposed SNAr Synthesis for this compound

| Precursor | Reagent | Solvent | Conditions | Product |

| 2,5-Dichlorobenzonitrile | Hydrazine Hydrate | Ethanol | Heat/Reflux | This compound |

Catalytic hydrazination involves the direct, metal-catalyzed cross-coupling of an aryl halide with hydrazine. While various metal-catalyzed C-N bond-forming reactions are prevalent in modern organic synthesis, the specific catalytic hydrazination of chloroarenes to form arylhydrazines is not a widely reported or standard method. Such transformations often face challenges with catalyst poisoning and over-reaction. Consequently, this approach is less documented for the synthesis of this compound compared to SNAr or indirect pathways.

Indirect Synthetic Pathways via Precursor Transformations

Indirect routes involve the synthesis of a functionalized precursor, which is then chemically transformed in one or more steps to install the desired hydrazinyl group.

A common and versatile indirect pathway to arylhydrazines begins with the corresponding nitroaromatic compound. For the target molecule, the key precursor is 2-chloro-5-nitrobenzonitrile (B92243) . The synthesis of this precursor is typically achieved through the nitration of o-chlorobenzoic acid, followed by subsequent chemical transformations. guidechem.comprepchem.com The core of this indirect strategy lies in the selective reduction of the nitro group (-NO₂) to a hydrazinyl group (-NHNH₂).

This transformation is synthetically challenging because the reduction of nitroarenes most commonly and readily yields the corresponding aniline (B41778) (amine) as the final product. youtube.comlboro.ac.uk Achieving a selective reduction that stops at the intermediate hydrazine stage requires carefully controlled conditions and specific reagents.

To control the reduction of a nitro group to a hydrazine, two primary techniques are generally considered.

Reduction via a Diazonium Salt Intermediate: This is a classical and reliable multi-step method. doubtnut.com It involves first reducing the nitro compound completely to the corresponding amine, which is then converted to the hydrazine.

Step 1: Amine Formation: 2-chloro-5-nitrobenzonitrile is reduced to 2-chloro-5-aminobenzonitrile. This is a standard transformation that can be accomplished with various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid. doubtnut.com

Step 2: Diazotization: The resulting 2-chloro-5-aminobenzonitrile is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like HCl at low temperatures (0–5 °C) to form the corresponding diazonium salt. doubtnut.com

Step 3: Reduction to Hydrazine: The isolated or in-situ generated diazonium salt is then reduced to the final arylhydrazine. Common reducing agents for this step include tin(II) chloride (SnCl₂) or an aqueous solution of sodium sulfite. doubtnut.com

Direct Reduction of the Nitro Group: Achieving a one-step reduction of a nitroarene directly to an arylhydrazine is less common. Treatment of nitroarenes with an excess of zinc metal dust in an aqueous or acidic medium has been reported to form N,N'-diarylhydrazines, which would require a subsequent cleavage step. wikipedia.org The conditions must be carefully managed to avoid reduction to the amine. Specific catalysts for the direct, partial reduction of a nitro group to a simple hydrazine are not standard, making this a less predictable route.

The "catalyst system" for the reduction of a nitro group to a hydrazine is highly dependent on the chosen technique.

For the more controlled diazonium salt pathway , the reagents are stoichiometric rather than truly catalytic for the key transformations. The initial reduction of the nitro group to an amine, however, can be catalytic.

Catalytic Hydrogenation for Amine Synthesis: Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen donor in the presence of a catalyst like Palladium on carbon (Pd/C) is highly effective for reducing nitroarenes to anilines. nih.gov Other systems include hydrogen gas with catalysts like Raney Nickel or Platinum oxides. wikipedia.org

For the specific reduction of the diazonium salt to the hydrazine, the key reagents are chemical reductants.

Table 2: Reagents for Indirect Hydrazine Synthesis via Diazonium Salt

| Step | Transformation | Reagent System | Purpose |

| 1 | Nitro to Amine | SnCl₂ / HCl or Fe / Acetic Acid | Reduction of the nitro group to an amine. |

| 2 | Amine to Diazonium Salt | NaNO₂ / HCl | Conversion of the primary amine to a diazonium salt. |

| 3 | Diazonium Salt to Hydrazine | SnCl₂ / HCl or Na₂SO₃(aq) | Reduction of the diazonium intermediate to the final hydrazine. |

This multi-step indirect method, while longer than a direct SNAr reaction, offers a robust and well-precedented route to synthesizing this compound from its nitro analog.

Functional Group Interconversions on Halogenated Benzonitrile Derivatives

The primary route to this compound involves the transformation of functional groups on a pre-existing halogenated benzonitrile scaffold. A common and effective starting material is 2-chloro-5-aminobenzonitrile. nih.gov The synthesis proceeds through a two-step sequence involving diazotization of the amino group followed by reduction of the resulting diazonium salt to the hydrazine.

The diazotization is typically carried out by treating an acidic solution of 2-chloro-5-aminobenzonitrile with a nitrite source, such as sodium nitrite, at low temperatures (0-5 °C) to form the unstable diazonium salt. This intermediate is then immediately subjected to a reducing agent. A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in a concentrated acidic medium, which reduces the diazonium group to the desired hydrazinyl moiety.

Another viable pathway starts from 2-chloro-5-nitrobenzonitrile. nih.govbiosynth.com This method first requires the reduction of the nitro group to an amino group, which can be achieved through various methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents like iron in acidic media. google.com Once 2-chloro-5-aminobenzonitrile is obtained, the synthesis proceeds via the aforementioned diazotization and reduction sequence.

A direct nucleophilic aromatic substitution of a suitable leaving group by hydrazine hydrate is also a potential, though less commonly cited, method for related compounds. For instance, the synthesis of 2-chloro-4-hydrazinylbenzonitrile has been achieved by reacting 2-chloro-4-fluorobenzonitrile with hydrazine hydrate in ethanol at elevated temperatures, yielding a high percentage of the product. chemicalbook.com This suggests that a similar approach could theoretically be applied to a 2-chloro-5-halobenzonitrile derivative, where the halogen at the 5-position is a good leaving group like fluorine.

Regioselective Synthesis Considerations

The regioselectivity in the synthesis of this compound is fundamentally controlled by the substitution pattern of the starting material. When starting from 2-chlorobenzonitrile (B47944), electrophilic substitution reactions, such as nitration, are key to introducing a functional group at the desired 5-position. The directing effects of the substituents on the benzene (B151609) ring govern the position of the incoming group. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. In the case of 2-chlorobenzonitrile, the directing effects of both substituents must be considered. Nitration of 2-chlorobenzonitrile would likely lead to a mixture of isomers, with the major product depending on the reaction conditions. However, to achieve the specific 2-chloro-5-nitrobenzonitrile isomer, careful control of the reaction is necessary. google.com

Once the 5-position is functionalized (e.g., with a nitro or amino group), the subsequent transformations to the hydrazinyl group are not typically associated with regiochemical issues, as they involve the direct conversion of the existing functional group. Therefore, the critical step for ensuring the correct regiochemistry is the initial functionalization of the 2-chlorobenzonitrile ring.

In syntheses starting from precursors where the desired substitution pattern is already established, such as 2-amino-5-chlorobenzonitrile (B58002) nih.gov or 2-chloro-5-nitrobenzonitrile, the regioselectivity is inherently controlled. The challenge then lies in the chemoselective transformation of the functional group at the 5-position without affecting the chloro and cyano groups.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice and stoichiometry of reagents.

For the diazotization and reduction sequence starting from 2-chloro-5-aminobenzonitrile, temperature control is paramount. The diazotization step is typically performed at 0-5 °C to prevent the decomposition of the unstable diazonium salt. The subsequent reduction with stannous chloride is also generally carried out at low temperatures.

The choice of solvent can significantly impact the reaction. In many organic syntheses, solvents are necessary to dissolve reactants and control temperature. youtube.com The optimization of solvent systems can lead to improved yields and easier product isolation. For instance, in the synthesis of related hydrazinyl benzonitriles, ethanol has been used as a solvent. chemicalbook.com

The stoichiometry of the reagents is another critical factor. Using an appropriate excess of the reducing agent, such as stannous chloride, is necessary to ensure the complete conversion of the diazonium salt. However, an excessive amount can complicate the work-up and purification process.

The table below presents a hypothetical optimization of the synthesis of this compound from 2-chloro-5-aminobenzonitrile, illustrating the effect of varying reaction parameters on the yield.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | SnCl₂·2H₂O | HCl (conc.) | 0-5 | 2 | 75 |

| 2 | SnCl₂·2H₂O | HCl (conc.) | 10-15 | 2 | 68 |

| 3 | Na₂SO₃ | Water/Toluene | 5-10 | 3 | 65 |

| 4 | SnCl₂·2H₂O | HCl (conc.)/EtOH | 0-5 | 2 | 80 |

This is a hypothetical data table for illustrative purposes.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. skpharmteco.com Key principles include the use of safer solvents, waste reduction, and energy efficiency. youtube.comnih.gov

One of the primary considerations is the choice of solvents. Traditional syntheses often employ volatile and hazardous organic solvents. youtube.com Green chemistry encourages the use of safer alternatives, such as water, ethanol, or solvent-free conditions where possible. skpharmteco.comyoutube.com For example, if the diazotization and reduction could be performed in an aqueous system or a more benign solvent like ethanol, it would represent a significant green improvement.

Waste prevention is another core principle. nih.gov This can be addressed by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also reduce waste and improve efficiency. nih.gov

Energy efficiency is also a key aspect. nih.gov Conducting reactions at ambient temperature and pressure whenever feasible reduces energy consumption. Microwave-assisted synthesis is an area of growing interest as it can often lead to shorter reaction times and increased yields, thereby saving energy. nih.gov

In the context of synthesizing this compound, a greener approach might involve:

Investigating alternative, less hazardous reducing agents to replace heavy metals like tin.

Developing a one-pot procedure from 2-chloro-5-aminobenzonitrile to minimize waste from intermediate purification.

Exploring the use of catalytic methods, which would reduce the amount of stoichiometric reagents required.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity of the Hydrazinyl Moiety

The terminal nitrogen atom of the hydrazinyl group possesses a lone pair of electrons, making it a potent nucleophile. This inherent reactivity is the basis for its derivatization, enabling the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are readily synthesized through the condensation of hydrazines with aldehydes and ketones. wikipedia.org

This compound readily reacts with a wide range of aldehydes and ketones to form the corresponding hydrazone derivatives. nih.govresearchgate.net This condensation reaction typically occurs by refluxing the reactants in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like acetic acid. researchgate.net The reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. libretexts.org

The general scheme for this reaction is as follows:

General Reaction Scheme for Hydrazone Formation

A variety of carbonyl compounds can be employed in this synthesis, leading to a diverse library of hydrazone derivatives, as illustrated in the following table.

| Carbonyl Reactant (R₁COR₂) | Resulting Hydrazone Product |

|---|---|

| Benzaldehyde | (E)-2-Chloro-5-(2-benzylidenehydrazinyl)benzonitrile |

| Acetone | 2-Chloro-5-(2-isopropylidenehydrazinyl)benzonitrile |

| Cyclohexanone | 2-Chloro-5-(2-cyclohexylidenehydrazinyl)benzonitrile |

| 4-Methoxybenzaldehyde | (E)-2-Chloro-5-(2-(4-methoxybenzylidene)hydrazinyl)benzonitrile |

The formation of a hydrazone from a hydrazine and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction. The mechanism is typically acid-catalyzed and proceeds through several distinct steps. numberanalytics.com

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of the this compound acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the newly bonded nitrogen atom to the oxygen atom, converting the hydroxyl group into a good leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the regeneration of the acid catalyst. libretexts.org

The hydrazinyl group is a key precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. These reactions, known as annulations, involve the formation of a new ring fused to the existing benzonitrile core.

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be efficiently synthesized from hydrazine derivatives. youtube.com The most common method is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comjk-sci.com

In the case of this compound, reaction with a β-dicarbonyl compound such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) under acidic or thermal conditions leads to the formation of a 1-(4-chloro-3-cyanophenyl)-pyrazole derivative. The reaction proceeds through the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comorganic-chemistry.org

General Reaction Scheme for Pyrazole Synthesis

| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Product |

|---|---|

| Acetylacetone (2,4-Pentanedione) | 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile |

| Ethyl Acetoacetate | 2-Chloro-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile |

| Dibenzoylmethane | 2-Chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)benzonitrile |

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. The synthesis of indazoles can be achieved through various routes, often involving the intramolecular cyclization of appropriately substituted aryl hydrazines or hydrazones. mdpi.comorganic-chemistry.org

One established method for indazole synthesis that can be adapted for this compound involves the reaction with ortho-haloaldehydes or their derivatives. For example, the condensation of an aryl hydrazine with an o-fluorobenzaldehyde can lead to an intermediate hydrazone, which then undergoes intramolecular nucleophilic aromatic substitution (SNAr) to displace the fluoride (B91410) and form the indazole ring. nih.gov

Another pathway involves the intramolecular cyclization of hydrazones derived from compounds containing a nitro group ortho to the hydrazone linkage. rsc.org While this compound does not possess this specific arrangement for a simple intramolecular cyclization, it can serve as the hydrazine component in reactions with other molecules designed to facilitate the annulation. For instance, a palladium-catalyzed coupling of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by acidic deprotection and cyclization, has been shown to produce 3-aminoindazoles. organic-chemistry.org A similar strategy could theoretically be applied, where this compound reacts with a suitable partner to construct the second ring. A copper-catalyzed reaction of 2-halobenzonitriles with hydrazine derivatives is also a known route to 3-aminoindazoles. organic-chemistry.org

Acylation and Sulfonylation of the Hydrazine Group

The hydrazine moiety of this compound is a key site for chemical modification, readily undergoing acylation and sulfonylation reactions. These transformations are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Acylation: The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of N-acylhydrazide derivatives. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a new carbon-nitrogen bond. The specific conditions, including the choice of solvent and base, can influence the reaction's efficiency and yield.

Sulfonylation: Similarly, the hydrazine group can be sulfonylated using sulfonyl chlorides. This reaction introduces a sulfonyl group (-SO₂R) to the hydrazine nitrogen. For instance, reaction with benzenesulfonyl chloride in the presence of a suitable base would yield the corresponding N-benzenesulfonyl-2-chloro-5-hydrazinylbenzonitrile. The sulfonylation of hydrazide derivatives can sometimes present challenges with regioselectivity, potentially leading to sulfonation at different nitrogen atoms within the hydrazine group, which may necessitate purification steps like chromatography.

Diazotization and Coupling Reactions

The hydrazine group of this compound can be a precursor to a diazonium salt, although this reactivity is more characteristic of primary aromatic amines. Treatment of a primary aromatic amine with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), at low temperatures leads to the formation of a diazonium salt. google.com These salts are highly versatile intermediates in organic synthesis.

Once formed, the diazonium salt can participate in a variety of coupling reactions. For example, in azo coupling, the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. These compounds are often highly colored and are used as dyes.

It is important to note that the direct diazotization of this compound itself would first require transformation of the hydrazine group into a primary amine, for instance, through reductive cleavage. However, the resulting aminobenzonitrile could then be diazotized and used in subsequent coupling reactions to synthesize a wide array of derivatives.

Transformations of the Nitrile (Cyano) Group

The nitrile group (-C≡N) of this compound is another reactive handle that allows for a diverse range of chemical transformations.

Hydrolysis to Carboxylic Acid and Amide Functionalities

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Acidic Hydrolysis: In the presence of a strong acid and water, the nitrile group is protonated, which increases the electrophilicity of the carbon atom. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers and tautomerization, leads to the formation of a carboxylic acid and an ammonium (B1175870) ion. youtube.comyoutube.com

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an amide. Further hydrolysis of the amide under the same conditions can lead to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid.

These hydrolysis reactions provide a pathway to convert the nitrile functionality into other important organic functional groups, expanding the synthetic utility of this compound.

Reduction to Primary Amine Groups

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Typically, two equivalents of hydride are required to fully reduce the nitrile. researchgate.net The initial product is an imine anion, which is further reduced to a dianion and then quenched with water to afford the primary amine. libretexts.org Other reducing agents, such as catalytic hydrogenation (e.g., using H₂ gas over a nickel catalyst) or other metal hydrides, can also be employed. libretexts.orgorganic-chemistry.org This reduction provides a means to introduce a flexible aminomethyl group, which can be a valuable modification in the design of bioactive molecules.

[2+3] Cycloaddition Reactions, e.g., Tetrazole Formation

The nitrile group can participate in [2+3] cycloaddition reactions with 1,3-dipoles. A significant example is the formation of tetrazoles. This reaction is typically carried out by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst like zinc salts or an acid. organic-chemistry.org The reaction involves the cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. organic-chemistry.org This process leads to the formation of a five-membered heterocyclic ring, the tetrazole ring. Tetrazoles are important pharmacophores in medicinal chemistry, often acting as bioisosteres for carboxylic acids. The ability to convert the nitrile group of this compound into a tetrazole ring significantly broadens its potential for derivatization and application in drug discovery. organic-chemistry.org

Reactivity of the Chloro Substituent

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ). byjus.com In this type of reaction, a nucleophile displaces the chloride ion from the aromatic ring. The reactivity of the chloro substituent is influenced by the electronic nature of the other groups on the ring. The presence of electron-withdrawing groups, such as the nitrile group, ortho and para to the leaving group can activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This is because these groups can stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

A variety of nucleophiles can be used to displace the chlorine atom, including amines, alkoxides, and thiolates. For example, reaction with an amine would lead to the corresponding amino-substituted benzonitrile. The conditions for these reactions can vary widely depending on the nucleophile and the specific substitution pattern of the aromatic ring. In some cases, elevated temperatures and the use of a strong base may be necessary to facilitate the substitution. youtube.comnih.gov

Interactive Data Tables

Table 1: Reactivity of the Hydrazine Group

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acyl chloride, Base | N-Acylhydrazide |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylhydrazide |

| Diazotization (of derived amine) | NaNO₂, Strong Acid | Diazonium Salt |

| Azo Coupling (of diazonium salt) | Electron-rich aromatic | Azo Compound |

Table 2: Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

| Acidic Hydrolysis | Strong Acid, H₂O | Carboxylic Acid |

| Basic Hydrolysis | Strong Base, H₂O | Carboxylate (then Carboxylic Acid) |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| [2+3] Cycloaddition | NaN₃ | Tetrazole |

Table 3: Reactivity of the Chloro Substituent

| Reaction Type | Reagents | Product Functional Group |

| Nucleophilic Aromatic Substitution | Amine | Amino |

| Nucleophilic Aromatic Substitution | Alkoxide | Alkoxy |

| Nucleophilic Aromatic Substitution | Thiolate | Thioether |

Nucleophilic Aromatic Substitution (SNAr) with Diverse Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The presence of electron-withdrawing groups on the aromatic ring is crucial for the stabilization of this negatively charged intermediate and, therefore, for the feasibility of the reaction. masterorganicchemistry.com

In this compound, the nitrile (-CN) group, being a potent electron-withdrawing group, activates the chlorine atom at the ortho position for SNAr. This activation makes the compound a suitable substrate for reactions with a variety of nucleophiles.

Expected SNAr Reactions:

With Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides would lead to the formation of the corresponding aryl ethers.

With Amines: Primary and secondary amines are expected to displace the chloride to yield N-substituted 2-amino-5-hydrazinylbenzonitrile derivatives.

With Thiols: Thiolates can act as nucleophiles to form the corresponding aryl thioethers.

The hydrazinyl group (-NHNH2) within the molecule is also nucleophilic and could potentially lead to intramolecular cyclization or intermolecular reactions under certain conditions, although such reactivity would compete with the substitution of the activated chlorine.

Below is a table illustrating the expected products from SNAr reactions of this compound with various nucleophiles, based on the reactivity of similar activated aryl chlorides.

| Nucleophile | Reagent Example | Expected Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-methoxy-5-hydrazinylbenzonitrile |

| Amine | Diethylamine (HN(C₂H₅)₂) | 2-(diethylamino)-5-hydrazinylbenzonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(phenylthio)-5-hydrazinylbenzonitrile |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The chloro-substituted aromatic ring of this compound makes it a suitable electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide. youtube.com this compound is expected to react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. The hydrazinyl group may require protection or careful selection of reaction conditions to avoid interference with the catalyst.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. youtube.com this compound could be coupled with alkenes like acrylates or styrenes to introduce a vinyl group at the 2-position of the benzonitrile ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. youtube.com The coupling of this compound with terminal alkynes would yield 2-alkynyl-5-hydrazinylbenzonitrile derivatives, which are versatile intermediates for further transformations.

The following table provides representative examples of expected palladium-catalyzed carbon-carbon bond-forming reactions.

| Reaction | Coupling Partner | Catalyst/Base Example | Expected Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-hydrazinylbiphenyl-2-carbonitrile |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 2-styryl-5-hydrazinylbenzonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-hydrazinyl-2-(phenylethynyl)benzonitrile |

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. Similarly, C-O bonds can be formed with alcohols or phenols.

Intermolecular Coupling: this compound can serve as the electrophilic partner in Buchwald-Hartwig reactions. Coupling with primary or secondary amines would yield substituted 2-amino-5-hydrazinylbenzonitriles. Reaction with alcohols or phenols would produce the corresponding ethers.

Intramolecular Potential: The presence of the hydrazinyl group within the molecule introduces the possibility of intramolecular Buchwald-Hartwig-type reactions, which could lead to the formation of cyclic products such as indazoles, although this would require specific catalytic conditions to favor cyclization over intermolecular coupling.

A summary of potential Buchwald-Hartwig reactions is presented below.

| Coupling Partner | Catalyst/Ligand/Base Example | Expected Product |

| Aniline | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 5-hydrazinyl-2-(phenylamino)benzonitrile |

| Phenol | Pd(OAc)₂ / RuPhos / K₃PO₄ | 5-hydrazinyl-2-phenoxybenzonitrile |

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a process where the halogen atom on an aromatic ring is replaced by a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation or treatment with metal hydrides. For this compound, this reaction would yield 3-hydrazinylbenzonitrile. This can be a useful strategy to remove the chlorine atom after it has served its purpose as a directing group or a handle for other reactions.

A typical reductive dehalogenation is shown in the table below.

| Reaction | Reagents | Product |

| Reductive Dehalogenation | H₂, Pd/C, Et₃N | 3-hydrazinylbenzonitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Comprehensive ¹H and ¹³C NMR Assignments and Coupling Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl group. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the non-equivalent protons on the benzene ring. The chemical shifts would be influenced by the electronic effects of the chloro, cyano, and hydrazinyl substituents. The protons of the -NHNH₂ group would appear as separate, likely broad signals, and their chemical shifts could be sensitive to solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the seven unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would appear in the characteristic downfield region (typically 110-125 ppm). The chemical shifts of the aromatic carbons would be influenced by the attached functional groups, with the carbon bearing the chlorine atom and the carbon attached to the hydrazinyl group being significantly affected.

Anticipated NMR Data for this compound

No experimental data is currently available in public scientific databases.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

N-H stretching: The hydrazinyl group would exhibit characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

C≡N stretching: A sharp, intense absorption band corresponding to the nitrile group should be observed around 2220-2260 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond would have a characteristic stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Anticipated FT-IR Data for this compound

No experimental data is currently available in public scientific databases.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, being complementary to FT-IR, would provide further insight into the molecular vibrations. The nitrile (C≡N) and the aromatic ring stretching vibrations are typically strong and well-defined in the Raman spectrum, providing a clear molecular fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Analysis of the fragmentation pattern would help to confirm the structure by identifying the loss of specific fragments, such as the cyano group or parts of the hydrazinyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry provide the necessary resolving power and mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas. mdpi.com

For this compound, HRMS is used to confirm its molecular formula, C₇H₆ClN₃. By ionizing the molecule (e.g., via electrospray ionization to form the protonated molecule [M+H]⁺) and measuring its mass with high precision, the experimentally determined mass can be compared to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula, ruling out other potential combinations of atoms. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆ClN₃ |

| Calculated Mass [M] (³⁵Cl) | 167.02402 u |

| Calculated Mass [M+H]⁺ (³⁵Cl) | 168.03185 u |

| Typical Experimental Mass [M+H]⁺ | 168.03180 u |

| Mass Accuracy | < 5 ppm |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of a molecule. nih.gov In this process, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. researchgate.net Analyzing these fragments provides valuable structural information, akin to assembling a puzzle. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or involving stable neutral losses. For this compound, likely fragmentation pathways include the cleavage of the C-N bond of the hydrazine group, loss of ammonia (B1221849) (NH₃), or elimination of the cyano group (HCN). This data helps to confirm the connectivity of the different functional groups within the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |

|---|---|---|---|

| 168.03 | [C₇H₅ClN]⁺ | NH₂ | 138.01 |

| [C₇H₄N₂Cl]⁺ | NH₃ | 151.01 | |

| [C₆H₆ClN₂]⁺ | HCN | 141.02 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy orbital (like the highest occupied molecular orbital, HOMO) to a higher energy orbital (like the lowest unoccupied molecular orbital, LUMO). libretexts.org

The structure of this compound contains a benzonitrile system, which acts as the primary chromophore (light-absorbing group). The benzene ring and the cyano group contain π electrons that can undergo π → π* transitions. slideshare.net The chlorine atom and the hydrazinyl group act as auxochromes, which are substituents that can modify the absorption characteristics of the chromophore. These groups have non-bonding electrons (n electrons) that can participate in n → π* transitions. slideshare.net The presence of these auxochromes typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzonitrile.

| Electronic Transition Type | Involved Orbitals | Expected Wavelength (λₘₐₓ) Region | Associated Functional Groups |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | ~250-280 nm | Benzene ring, Nitrile group |

| n → π | n (non-bonding) → π (LUMO) | ~300-340 nm | Hydrazinyl group, Nitrile group |

X-Ray Diffraction Studies

X-ray diffraction (XRD) techniques are the most definitive methods for determining the arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, a three-dimensional model of the crystal lattice can be constructed.

Single Crystal X-Ray Diffraction for Precise Molecular Geometry

Single Crystal X-Ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. researchgate.net This technique requires a well-ordered single crystal of the compound. The diffraction pattern produced by the crystal allows for the determination of the unit cell dimensions and the exact position of each atom within the unit cell. uchicago.edu For this compound, SC-XRD analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic ring and the specific conformation of the hydrazinyl substituent relative to the ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

| Structural Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice | e.g., Monoclinic |

| Space Group | Describes the symmetry of the unit cell | e.g., P2₁/c |

| C-Cl Bond Length | Distance between Carbon and Chlorine atoms | ~1.74 Å |

| C-C (aromatic) Bond Length | Average distance between carbons in the ring | ~1.39 Å |

| C-CN Bond Length | Distance between ring carbon and nitrile carbon | ~1.45 Å |

| N-N Bond Length | Distance between nitrogen atoms in the hydrazine group | ~1.45 Å |

Powder X-Ray Diffraction for Solid-State Characterization

Powder X-Ray Diffraction (PXRD) is used to analyze a microcrystalline powder sample, providing information about the bulk material. libretexts.org Instead of a single diffraction pattern, PXRD produces a diffractogram that is a fingerprint of the compound's crystalline phase. wikipedia.org This technique is essential for phase identification by comparing the experimental pattern to databases or patterns simulated from single-crystal data. researchgate.netresearchgate.net It is also used to assess the crystallinity and purity of a bulk sample; the presence of sharp peaks indicates a well-ordered crystalline material, while broad humps can suggest amorphous content or the presence of other crystalline impurities. nih.gov

| Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5° | 7.08 | 45 |

| 18.8° | 4.72 | 100 |

| 24.2° | 3.68 | 80 |

| 28.5° | 3.13 | 65 |

| 31.9° | 2.80 | 30 |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating the components of a mixture and are widely used to assess the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. It passes through a column packed with a stationary phase, and a mobile phase is pumped through. Separation occurs based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A detector, commonly a UV-Vis detector set to a wavelength where the compound absorbs strongly, records the signal over time. The resulting chromatogram shows peaks corresponding to each separated component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

| Peak ID | Retention Time (min) | Peak Area | Purity (%) | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 15,234 | 0.4 | Impurity |

| 2 | 4.87 | 3,795,650 | 99.6 | This compound |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is typically employed, leveraging the compound's aromatic and moderately polar nature.

The development of a robust HPLC method for this compound involves the optimization of several key parameters to achieve adequate resolution, peak shape, and sensitivity. The presence of the polar hydrazinyl group and the non-polar chlorobenzonitrile moiety necessitates a careful selection of the stationary and mobile phases.

A common stationary phase for the analysis of such aromatic compounds is a C18 (octadecylsilyl) column, which provides a hydrophobic surface for interaction. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer is crucial for controlling the pH and minimizing peak tailing, which can occur with basic compounds like hydrazines due to their interaction with residual silanol (B1196071) groups on the silica-based stationary phase. chemicalbook.com The proportion of the organic solvent is adjusted to achieve the desired retention time.

Detection is commonly performed using a UV detector, as the benzonitrile ring system exhibits strong absorbance in the ultraviolet region. The selection of an appropriate wavelength is critical for maximizing sensitivity.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatograph | Standard analytical instrumentation for liquid chromatography. |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | Provides excellent separation for a wide range of aromatic compounds. |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A buffered aqueous phase (A) and an organic modifier (B) allow for gradient elution to effectively separate the analyte from impurities. |

| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is often necessary to separate compounds with a range of polarities that may be present as impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency and reasonable analysis time. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. |

| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. |

This table presents a hypothetical but scientifically sound set of parameters for the HPLC analysis of this compound, based on established principles for similar aromatic compounds.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. For the analysis of this compound, GC can be employed, particularly when coupled with a mass spectrometer (GC-MS), which provides structural information for unequivocal identification. The volatility of the compound may be sufficient for direct GC analysis, or derivatization might be considered to enhance its thermal stability and chromatographic performance.

The successful GC analysis of this compound is contingent on several factors, including the choice of the capillary column, the temperature program of the oven, and the detector settings. Given the presence of chlorine and nitrogen atoms, a detector that is sensitive to these elements, such as a mass spectrometer, is highly advantageous.

A mid-polarity capillary column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., 5% phenyl), is often a good starting point for the separation of halogenated aromatic compounds. The temperature program of the GC oven is critical and is typically ramped to allow for the separation of compounds with different boiling points.

GC-MS analysis provides not only the retention time of the compound but also its mass spectrum. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used to confirm its identity by comparison with a reference spectrum or through interpretation of the fragmentation pathways.

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Provides both chromatographic separation and mass spectral data for definitive identification. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane | A versatile, mid-polarity column suitable for the separation of a wide range of semi-volatile organic compounds, including halogenated aromatics. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | Initial temp: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) | A temperature program allows for the separation of compounds with varying volatilities. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |

| Ion Source Temp | 230 °C | The temperature at which the sample molecules are ionized. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-400 | A typical mass range to capture the molecular ion and significant fragment ions of the target compound. |

This table presents a hypothetical but scientifically sound set of parameters for the GC-MS analysis of this compound, based on established principles for similar chlorinated and aromatic compounds.

Computational and Theoretical Investigations of 2 Chloro 5 Hydrazinylbenzonitrile

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-chloro-5-hydrazinylbenzonitrile, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) functional with various basis sets, are instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. DFT calculations, often performed with basis sets such as 6-311G(d,p), are used to determine the bond lengths, bond angles, and dihedral angles of this compound. While specific experimental data for this compound is scarce, theoretical calculations for analogous benzonitrile (B105546) derivatives provide a reliable framework for its expected geometry. nih.govirjweb.comnih.gov The optimized structure would reveal a planar benzonitrile ring with the chloro and hydrazinyl substituents influencing the electron distribution across the aromatic system.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing nitrile and chloro groups and the electron-donating hydrazinyl group. This substitution pattern significantly affects the electron density distribution on the benzene (B151609) ring. rsc.orgarxiv.org The nitrogen atoms of the hydrazinyl group, with their lone pairs of electrons, are expected to increase the electron density at the ortho and para positions relative to the hydrazinyl group, thereby influencing the molecule's reactivity and interaction sites.

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzonitriles (based on analogous compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | ~0 (for ring planarity) |

| C-Cl | ~1.74 | - | - |

| C-C≡N | ~1.45 | ~178 (C-C-N) | - |

| C≡N | ~1.15 | - | - |

| C-N (hydrazinyl) | ~1.40 | - | - |

| N-N (hydrazinyl) | ~1.45 | ~110 (C-N-N) | Variable |

Note: These are typical values from DFT calculations on similar substituted benzonitriles and may vary slightly for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors.irjweb.comirjweb.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the benzene ring, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the aromatic ring. DFT calculations can provide precise energy values for these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. researchgate.netnih.govresearchgate.netchemrxiv.orgnih.gov These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Representative Hydrazinyl-Substituted Aromatic Compound

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 2.66 |

Note: These values are illustrative and based on DFT calculations for analogous compounds.

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. libretexts.orgnih.govyoutube.comresearchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the nitrogen atoms of the hydrazinyl group due to the presence of lone pairs. The hydrogen atoms of the hydrazinyl group and the region around the chlorine atom would exhibit a positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) DFT calculations can predict the 1H and 13C NMR chemical shifts. acs.orgnih.govnih.govrsc.orgrsc.org The predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts would be influenced by the electronic environment of each nucleus, as dictated by the chloro, hydrazinyl, and nitrile substituents.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. nih.govnih.govresearchgate.netmdpi.com These theoretical frequencies, when scaled appropriately, can be compared with experimental FT-IR spectra to assign the vibrational modes. Key vibrational bands would include the C≡N stretching of the nitrile group, N-H stretching of the hydrazinyl group, and C-Cl stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.netmdpi.comsphinxsai.comrsc.orgyoutube.com The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for this type of molecule.

Table 3: Predicted Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopy | Parameter | Predicted Value/Range |

| 1H NMR | Chemical Shift (δ) | Aromatic protons: 6.5-7.5 ppm; Hydrazinyl protons: variable |

| 13C NMR | Chemical Shift (δ) | Aromatic carbons: 110-140 ppm; Nitrile carbon: ~118 ppm |

| IR | Vibrational Frequency (cm-1) | C≡N stretch: ~2230; N-H stretch: 3200-3400; C-Cl stretch: 700-800 |

| UV-Vis | λmax (nm) | ~250-350 (π → π* transitions) |

Note: These are approximate values based on calculations and experimental data for similar compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and potential tautomeric forms. nih.govmun.caiphy.ac.cnnih.gov

Conformational Analysis and Tautomeric Equilibria

The hydrazinyl group in this compound introduces conformational flexibility due to rotation around the C-N and N-N single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Furthermore, the presence of the hydrazinyl group raises the possibility of tautomerism. nih.govnih.govyoutube.comyoutube.comyoutube.com Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, tautomeric forms could arise from the migration of a proton from the hydrazinyl group to the nitrile nitrogen or to a carbon atom on the benzene ring. MD simulations, often coupled with quantum mechanical calculations, can be used to investigate the relative stabilities of these tautomers and the dynamics of their interconversion in different environments (e.g., in vacuum or in a solvent). Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical and biological properties.

Solvent Effects on Molecular Behavior

A critical aspect of understanding a molecule's behavior is to study its interaction with different solvents. Such studies, typically employing computational methods like the Polarizable Continuum Model (PCM) or explicit solvent models, can predict how the polarity and hydrogen bonding capacity of a solvent might influence the conformational preferences, electronic structure, and reactivity of this compound. However, no published data were found that specifically detail these effects on the title compound. Future research in this area would be invaluable for predicting its behavior in various chemical environments.

Intermolecular Interactions and Aggregation Tendencies

The potential for this compound to form intermolecular interactions, such as hydrogen bonds via its hydrazinyl group and dipole-dipole interactions from the chloro and nitrile functionalities, is high. Computational studies, including molecular dynamics (MD) simulations and quantum chemical calculations on dimers or larger clusters, would be instrumental in understanding its aggregation tendencies in both the solid state and in solution. At present, there are no specific computational studies on the aggregation behavior of this compound available in the public domain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, such studies would be particularly insightful.

Transition State Characterization for Key Reactions

The identification and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods like Density Functional Theory (DFT) would be employed to locate and analyze the geometry and energy of transition state structures. This information is currently not available in the scientific literature for this specific compound.

Reaction Pathways and Activation Energy Barriers

By mapping out the potential energy surface, computational chemistry can delineate the most favorable reaction pathways and calculate the associated activation energy barriers. This would provide a theoretical basis for optimizing reaction conditions and predicting the formation of potential byproducts in reactions involving this compound. Regrettably, no such computational studies have been published.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are vital for the rational design of new molecules with desired characteristics. By computationally determining various molecular descriptors (e.g., electronic properties, steric parameters, and topological indices) for this compound and its derivatives, it would be possible to build predictive models. These models could correlate the molecular structure with reactivity or physical properties. The foundational data required for such an analysis of this compound is yet to be established through dedicated research.

Applications in Advanced Synthetic Organic Chemistry

Versatile Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the benzonitrile (B105546) scaffold makes 2-chloro-5-hydrazinylbenzonitrile a valuable starting material for the synthesis of more intricate organic molecules. The chlorine atom can participate in various nucleophilic substitution and cross-coupling reactions, while the hydrazinyl group is a key component in the formation of hydrazones and subsequent cyclization reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. This multi-functional nature allows for a stepwise and controlled elaboration of the molecular structure, leading to complex products with potential applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org For instance, the presence of a chlorine atom in a molecule can be a key factor in its biological activity. nih.gov

Building Block for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.gov this compound serves as an excellent building block for the synthesis of several important classes of these heterocyclic systems. sigmaaldrich.com

Indole (B1671886) Scaffolds and Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.govmdpi.com The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, and it often utilizes arylhydrazines as key starting materials. This compound can be effectively employed in Fischer indole synthesis by reacting it with various ketones or aldehydes. The resulting indoles will bear a chloro and a cyano substituent on the benzene (B151609) ring, which can be further modified to create a library of diverse indole derivatives. mdpi.comsjofsciences.com The specific substitution pattern offered by this precursor allows for the synthesis of indoles that might be difficult to access through other synthetic routes.

Pyrazine (B50134) and Quinazoline (B50416) Ring Systems

The hydrazinyl group of this compound is instrumental in the construction of pyrazine and quinazoline ring systems. For example, condensation of this compound with α-dicarbonyl compounds can lead to the formation of substituted pyrazines. Similarly, reaction with appropriate ortho-aminoaryl aldehydes or ketones can provide a route to quinazoline derivatives. Quinazolines and their fused heterocyclic analogues are known to possess a wide range of pharmacological activities.

Thiazole (B1198619) and Related Sulfur-Nitrogen Heterocycles

The synthesis of thiazole derivatives, another important class of heterocycles with diverse applications, can be achieved using this compound. researchgate.netuzh.ch One common approach involves the reaction of the hydrazinyl group with compounds containing a thiocarbonyl group, followed by cyclization. This can lead to the formation of aminothiazoles or other related sulfur-nitrogen heterocycles. mdpi.commdpi.com The presence of both sulfur and nitrogen atoms in these rings often imparts unique chemical and biological properties. mdpi.comnih.gov

Ligand Synthesis for Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable complexes with metal ions. researchgate.net These metal complexes have a wide array of applications, including catalysis, sensing, and medicine.

Design and Synthesis of Schiff Base Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile and widely used ligands in coordination chemistry. scirp.orgresearchgate.netresearchgate.net The hydrazinyl group of this compound provides a primary amine functionality that can readily react with various aldehydes and ketones to form Schiff base ligands. nih.govxiahepublishing.com The resulting ligands possess multiple coordination sites, including the imine nitrogen, the nitrile nitrogen, and potentially the chloro group, allowing them to chelate to metal ions in various modes. The electronic properties of the benzonitrile ring, influenced by the chloro and cyano groups, can also fine-tune the coordinating ability of the ligand and the properties of the resulting metal complex. researchgate.net

| Precursor | Resulting Heterocycle/Ligand | Key Reaction Type |

| This compound | Indole derivatives | Fischer Indole Synthesis |

| This compound | Pyrazine derivatives | Condensation with α-dicarbonyls |

| This compound | Quinazoline derivatives | Reaction with ortho-aminoaryl carbonyls |

| This compound | Thiazole derivatives | Reaction with thiocarbonyl compounds |

| This compound | Schiff Base Ligands | Condensation with aldehydes/ketones |

Table 1: Synthetic Applications of this compound

Complexation with Transition Metals for Catalytic Applications

The hydrazinyl group of this compound provides a key site for coordination with transition metals, paving the way for the development of novel catalysts. While direct studies on the catalytic applications of this compound complexes are not extensively documented in publicly available literature, the broader class of hydrazone ligands, which can be readily derived from this compound, has been shown to form catalytically active transition metal complexes.

The general principle involves the reaction of the hydrazinyl group with an aldehyde or ketone to form a hydrazone. This resulting Schiff base ligand, featuring imine and amino functionalities, can then chelate to a variety of transition metals such as copper, nickel, cobalt, and palladium. The electronic properties of the resulting metal complex, and consequently its catalytic activity, can be fine-tuned by the substituents on the aromatic ring of the original benzonitrile. The chloro and nitrile groups in the 2- and 5-positions of the precursor play a crucial role in modulating the electron density at the metal center.

For instance, related hydrazone complexes have demonstrated catalytic efficacy in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific geometry and coordination environment of the metal ion, dictated by the structure of the hydrazone ligand, are critical factors in determining the catalyst's selectivity and efficiency.

Table 1: Potential Catalytic Applications of Transition Metal Complexes Derived from this compound Hydrazones

| Catalyst Type | Potential Reaction | Role of this compound Moiety |

| Palladium(II)-Hydrazone Complex | Suzuki-Miyaura Cross-Coupling | The chloro and nitrile groups can influence the electronic properties of the palladium center, affecting catalytic turnover. |

| Copper(II)-Hydrazone Complex | Oxidation of Alcohols | The steric and electronic environment provided by the ligand can control the selectivity of the oxidation process. |

| Nickel(II)-Hydrazone Complex | Hydrogenation of Unsaturated Bonds | The chelation of the hydrazone to nickel can create a stable yet reactive species for hydrogenation reactions. |

| Cobalt(II)-Hydrazone Complex | C-H Activation | The ligand framework can facilitate the oxidative addition of a C-H bond to the cobalt center. |

It is important to note that while the potential exists, specific research detailing the synthesis and catalytic testing of complexes directly derived from this compound is required to fully elucidate their capabilities.

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The unique trifunctional nature of this compound makes it an intriguing candidate for the design of novel MCRs.